Cas no 2034402-19-0 (2-ethoxy-N-[(1r,4r)-4-[(4,6-dimethylpyrimidin-2-yl)oxy]cyclohexyl]acetamide)
![2-ethoxy-N-[(1r,4r)-4-[(4,6-dimethylpyrimidin-2-yl)oxy]cyclohexyl]acetamide structure](https://www.kuujia.com/scimg/cas/2034402-19-0x500.png)
2-ethoxy-N-[(1r,4r)-4-[(4,6-dimethylpyrimidin-2-yl)oxy]cyclohexyl]acetamide Chemical and Physical Properties
Names and Identifiers
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- N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)-2-ethoxyacetamide
- N-[4-(4,6-dimethylpyrimidin-2-yl)oxycyclohexyl]-2-ethoxyacetamide
- 2-ethoxy-N-[(1r,4r)-4-[(4,6-dimethylpyrimidin-2-yl)oxy]cyclohexyl]acetamide
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- Inchi: 1S/C16H25N3O3/c1-4-21-10-15(20)19-13-5-7-14(8-6-13)22-16-17-11(2)9-12(3)18-16/h9,13-14H,4-8,10H2,1-3H3,(H,19,20)
- InChI Key: YZCILPFGFMUCJB-UHFFFAOYSA-N
- SMILES: O(C1N=C(C)C=C(C)N=1)C1CCC(CC1)NC(COCC)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 22
- Rotatable Bond Count: 6
- Complexity: 336
- XLogP3: 2.2
- Topological Polar Surface Area: 73.3
2-ethoxy-N-[(1r,4r)-4-[(4,6-dimethylpyrimidin-2-yl)oxy]cyclohexyl]acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6485-1811-2mg |
2-ethoxy-N-[(1r,4r)-4-[(4,6-dimethylpyrimidin-2-yl)oxy]cyclohexyl]acetamide |
2034402-19-0 | 2mg |
$88.5 | 2023-09-08 | ||
Life Chemicals | F6485-1811-10mg |
2-ethoxy-N-[(1r,4r)-4-[(4,6-dimethylpyrimidin-2-yl)oxy]cyclohexyl]acetamide |
2034402-19-0 | 10mg |
$118.5 | 2023-09-08 | ||
Life Chemicals | F6485-1811-15mg |
2-ethoxy-N-[(1r,4r)-4-[(4,6-dimethylpyrimidin-2-yl)oxy]cyclohexyl]acetamide |
2034402-19-0 | 15mg |
$133.5 | 2023-09-08 | ||
Life Chemicals | F6485-1811-30mg |
2-ethoxy-N-[(1r,4r)-4-[(4,6-dimethylpyrimidin-2-yl)oxy]cyclohexyl]acetamide |
2034402-19-0 | 30mg |
$178.5 | 2023-09-08 | ||
Life Chemicals | F6485-1811-5μmol |
2-ethoxy-N-[(1r,4r)-4-[(4,6-dimethylpyrimidin-2-yl)oxy]cyclohexyl]acetamide |
2034402-19-0 | 5μmol |
$94.5 | 2023-09-08 | ||
Life Chemicals | F6485-1811-10μmol |
2-ethoxy-N-[(1r,4r)-4-[(4,6-dimethylpyrimidin-2-yl)oxy]cyclohexyl]acetamide |
2034402-19-0 | 10μmol |
$103.5 | 2023-09-08 | ||
Life Chemicals | F6485-1811-20mg |
2-ethoxy-N-[(1r,4r)-4-[(4,6-dimethylpyrimidin-2-yl)oxy]cyclohexyl]acetamide |
2034402-19-0 | 20mg |
$148.5 | 2023-09-08 | ||
Life Chemicals | F6485-1811-50mg |
2-ethoxy-N-[(1r,4r)-4-[(4,6-dimethylpyrimidin-2-yl)oxy]cyclohexyl]acetamide |
2034402-19-0 | 50mg |
$240.0 | 2023-09-08 | ||
Life Chemicals | F6485-1811-20μmol |
2-ethoxy-N-[(1r,4r)-4-[(4,6-dimethylpyrimidin-2-yl)oxy]cyclohexyl]acetamide |
2034402-19-0 | 20μmol |
$118.5 | 2023-09-08 | ||
Life Chemicals | F6485-1811-2μmol |
2-ethoxy-N-[(1r,4r)-4-[(4,6-dimethylpyrimidin-2-yl)oxy]cyclohexyl]acetamide |
2034402-19-0 | 2μmol |
$85.5 | 2023-09-08 |
2-ethoxy-N-[(1r,4r)-4-[(4,6-dimethylpyrimidin-2-yl)oxy]cyclohexyl]acetamide Related Literature
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Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586
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Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107
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3. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735
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Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163
Additional information on 2-ethoxy-N-[(1r,4r)-4-[(4,6-dimethylpyrimidin-2-yl)oxy]cyclohexyl]acetamide
Introduction to 2-ethoxy-N-[(1R,4R)-4-[(4,6-dimethylpyrimidin-2-yl)oxy]cyclohexyl]acetamide (CAS No. 2034402-19-0)
2-ethoxy-N-[(1R,4R)-4-[(4,6-dimethylpyrimidin-2-yl)oxy]cyclohexyl]acetamide, identified by its CAS number 2034402-19-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound belongs to a class of molecules characterized by its complex structural framework, which includes a cyclohexyl moiety linked to an acetamide group, further modified by an ethoxy substituent and a pyrimidine-based functional group. The stereochemical configuration at the cyclohexane ring, specifically the (1R,4R) arrangement, underscores the compound's potential for specific biological interactions and highlights the importance of chirality in medicinal chemistry.
The structural complexity of 2-ethoxy-N-[(1R,4R)-4-[(4,6-dimethylpyrimidin-2-yl)oxy]cyclohexyl]acetamide makes it a promising candidate for further investigation in various therapeutic areas. The presence of the 4,6-dimethylpyrimidin-2-yl group suggests potential applications in modulating biological pathways involving pyrimidine derivatives, which are well-known for their roles in nucleic acid metabolism and signal transduction. Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and interactions of such compounds with biological targets, providing a rational basis for their development as pharmacological agents.
In the context of contemporary pharmaceutical research, the synthesis and characterization of 2-ethoxy-N-[(1R,4R)-4-[(4,6-dimethylpyrimidin-2-yl)oxy]cyclohexyl]acetamide have been facilitated by modern synthetic methodologies. Techniques such as asymmetric synthesis and chiral resolution have been employed to achieve the desired stereochemical purity, which is critical for optimizing pharmacological activity. The compound's synthesis involves multiple steps, including nucleophilic substitution reactions, cyclization processes, and functional group transformations, all of which require precise control to ensure high yields and minimal side products.
One of the most compelling aspects of 2-ethoxy-N-[(1R,4R)-4-[(4,6-dimethylpyrimidin-2-yl)oxy]cyclohexyl]acetamide is its potential as a lead compound for drug development. The pyrimidine moiety is a key pharmacophore in many therapeutic agents, particularly those targeting infectious diseases and cancer. By integrating this moiety with a cyclohexyl backbone and other functional groups, researchers aim to develop molecules with enhanced binding specificity and improved pharmacokinetic properties. Preliminary studies have suggested that derivatives of this compound may exhibit inhibitory effects on certain enzymes or receptors involved in pathogenic processes.
The (1R,4R)-configuration of the cyclohexyl ring is particularly noteworthy as it can influence the compound's solubility, metabolic stability, and interaction with biological targets. The ethoxy group at the nitrogen atom further modulates the electronic properties of the molecule, potentially affecting its reactivity and binding affinity. These structural features make 2-ethoxy-N-[(1R,4R)-4-[(4,6-dimethylpyrimidin-2-yl)oxy]cyclohexyl]acetamide a subject of intense interest for medicinal chemists seeking to develop novel therapeutics.
Recent research has highlighted the importance of understanding the relationship between molecular structure and biological activity. Computational studies have been instrumental in predicting how modifications to the core scaffold of 2-ethoxy-N-[(1R,4R)-4-[ ( 4 , 6 - dimethylpyrimidin - 2 - yl ) oxy ] cyc lohex yl ] acet amide could enhance its pharmacological properties. For instance, virtual screening techniques have been used to identify potential binding pockets on target proteins where this compound might interact. These insights have guided experimental efforts to optimize the molecule's efficacy and reduce potential toxicity.
The synthesis of CAS No. 2034402 - 19 - 0 also involves considerations of scalability and cost-effectiveness. As pharmaceutical companies seek to bring new drugs to market efficiently, synthetic routes must be robust enough to produce kilograms of material while maintaining high purity standards. Advances in green chemistry principles have encouraged researchers to explore more sustainable methods for producing complex molecules like this one. For example, catalytic processes that minimize waste or solvent use are being increasingly adopted in industrial settings.
The potential applications of CAS No 20344 02 - 19 - 0 extend beyond traditional small-molecule drug development. Researchers are exploring its utility as a building block for larger conjugates or as part of combination therapies that leverage multiple mechanisms of action simultaneously. The versatility inherent in its structure allows chemists to attach various functional groups or link it with other bioactive molecules through click chemistry or other bioconjugation techniques.
In conclusion,CAS No 20344 02 - 19 - 0 represents an exciting opportunity for innovation in medicinal chemistry due to its intricate structure,(1 R , 4 R ) configuration,and association with biologically relevant moieties such as pyrimidine derivatives . As our understanding grows regarding how these structural features influence biological activity,this compound holds promise not only as an individual therapeutic agent but also as inspiration for future generations . Its exploration underscores .the ongoing quest within pharmaceutical science .to uncover novel treatments through meticulous chemical design . p >
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